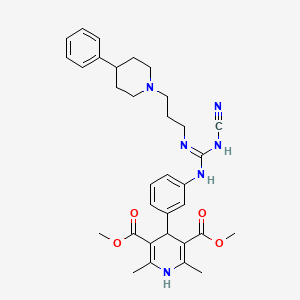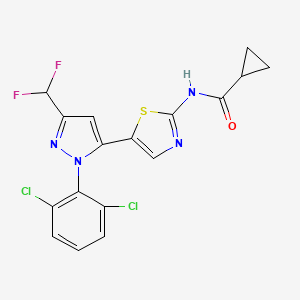![molecular formula C32H30F2N4O4 B606288 (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide CAS No. 1643368-58-4](/img/structure/B606288.png)
(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
Overview
Description
BMS-986142 is a potent and highly selective reversible small molecule inhibitor of Bruton’s tyrosine kinase. Bruton’s tyrosine kinase is a critical enzyme involved in the signaling pathways of B cells and other immune cells. BMS-986142 has been investigated for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and primary Sjögren’s syndrome .
Mechanism of Action
Target of Action
BMS-986142 is a potent, selective, and reversible inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a critical enzyme in the B cell antigen receptor signaling pathway, playing a key role in the development, activation, and survival of B cells .
Mode of Action
BMS-986142 interacts with BTK, inhibiting its activity . This inhibition blocks antigen receptor-dependent signaling and functional endpoints in human B cells, including cytokine production, co-stimulatory molecule expression, and proliferation . It also inhibits Fcγ receptor-dependent cytokine production from peripheral blood mononuclear cells .
Biochemical Pathways
The inhibition of BTK by BMS-986142 affects several biochemical pathways. It blocks the B cell antigen receptor signaling pathway, which is crucial for B cell development, activation, and survival . It also inhibits the Fcγ receptor-dependent pathway, reducing cytokine production from peripheral blood mononuclear cells . Additionally, it blocks RANK-L-induced osteoclastogenesis .
Pharmacokinetics
BMS-986142 is rapidly absorbed with peak concentrations occurring within 2 hours, and is eliminated with a mean half-life ranging from 7 to 11 hours . The exposure of BMS-986142 appears dose-proportional within the dose ranges tested . These pharmacokinetic properties support once-daily dosing .
Result of Action
The inhibition of BTK by BMS-986142 leads to a reduction in clinically evident disease in murine models of rheumatoid arthritis (RA), including collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) .
Action Environment
The action of BMS-986142 can be influenced by environmental factors. For instance, in the presence of other agents representing the current standard of care for RA (e.g., methotrexate, the TNFα antagonist etanercept, or the murine form of CTLA4-Ig), a suboptimal dose of BMS-986142 demonstrated improved efficacy compared to either agent alone in the CIA model .
Biochemical Analysis
Biochemical Properties
Bms-986142 plays a significant role in biochemical reactions by inhibiting BTK, a critical regulator of signal transduction pathways involved in the pathobiology of RA and other autoimmune disorders . It interacts with BTK, blocking antigen receptor-dependent signaling and functional endpoints in human B cells .
Cellular Effects
Bms-986142 has a profound impact on various types of cells and cellular processes. It inhibits Fcγ receptor-dependent cytokine production from peripheral blood mononuclear cells and blocks RANK-L-induced osteoclastogenesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bms-986142 exerts its effects at the molecular level by providing potent and selective inhibition of BTK . It blocks antigen receptor-dependent signaling and functional endpoints such as cytokine production, co-stimulatory molecule expression, and proliferation in human B cells .
Temporal Effects in Laboratory Settings
In laboratory settings, Bms-986142 has shown robust efficacy in murine models of RA, including collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) . The effects of Bms-986142 change over time, with robust efficacy observed without continuous, complete inhibition of BTK .
Dosage Effects in Animal Models
In animal models, the effects of Bms-986142 vary with different dosages . It displays robust efficacy in murine models of RA, including CIA and CAIA . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
Given its role as a BTK inhibitor, it likely interacts with enzymes or cofactors involved in signal transduction pathways related to autoimmune disorders .
Preparation Methods
The synthesis of BMS-986142 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and scalability .
Chemical Reactions Analysis
BMS-986142 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
BMS-986142 has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a model compound for studying the inhibition of Bruton’s tyrosine kinase and related signaling pathways.
Biology: It is used to investigate the role of Bruton’s tyrosine kinase in immune cell function and autoimmune diseases.
Medicine: Clinical trials have explored its potential as a therapeutic agent for rheumatoid arthritis and primary Sjögren’s syndrome.
Industry: It may be used in the development of new drugs targeting Bruton’s tyrosine kinase and related pathways .
Comparison with Similar Compounds
BMS-986142 is unique in its high selectivity and potency as a reversible inhibitor of Bruton’s tyrosine kinase. Similar compounds include:
Ibrutinib: An irreversible inhibitor of Bruton’s tyrosine kinase used in the treatment of certain cancers.
Acalabrutinib: Another irreversible inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Zanubrutinib: A selective inhibitor with improved pharmacokinetic and safety profiles compared to earlier inhibitors. BMS-986142 stands out due to its reversible inhibition, which may offer advantages in terms of safety and tolerability
Properties
IUPAC Name |
(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYMMWAJAFUANM-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)C[C@H](CC6)C(C)(C)O)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643368-58-4 | |
| Record name | BMS-986142 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643368584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986142 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-986142 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJX9GH268R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




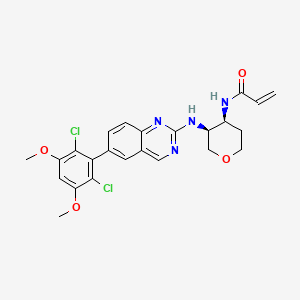
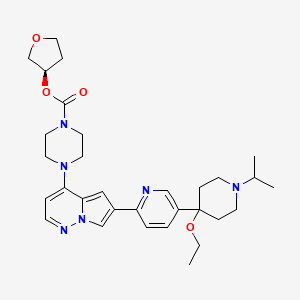


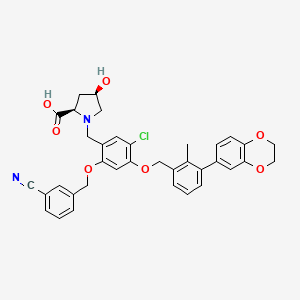
![(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B606219.png)
![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)
